- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2

Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)

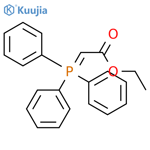

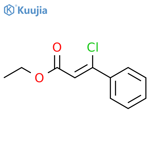

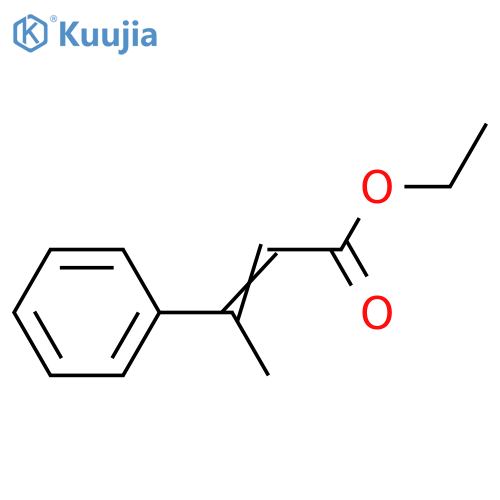

Ethyl 3-Phenylbut-2-enoate structure

商品名:Ethyl 3-Phenylbut-2-enoate

CAS番号:945-93-7

MF:C12H14O2

メガワット:190.238363742828

MDL:MFCD00053762

CID:805935

Ethyl 3-Phenylbut-2-enoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-phenylbut-2-enoate

- 2-Butenoic acid,3-phenyl-, ethyl ester

- ETHYL TRANS-β-METHYLCINNAMATE

- (E)-3-phenyl-2-butenoic acid ethyl ester

- (E)-3-phenyl-but-2-enoic acid ethyl ester

- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)

- Ethyl 3-phenylcrotonate

- ETHYL BETA-METHYLCINNAMATE

- ETHYL B-METHYLCINNAMATE

- ETHYL TRANS-SS-METHYLCINNAMATE

- trans-3-phenyl-but-

- Ethyl trans-beta-methylcinnamate

- (E)-ethyl 3-phenylbut-2-enoate

- BSXHSWOMMFBMLL-MDZDMXLPSA-N

- ethyl (2E)-3-phenylbut-2-enoate

- ethyl (E)-3-phenylbut-2-enoate

- Ethyl (E)-3-Phenyl-2-butenoate

- 2-Butenoic acid, 3-phenyl-, ethyl ester

- Cinnamic acid, .beta.-methyl-, ethyl ester

- ethyl trans--methylcinnamate

- 6237AC

- SBB053785

- Ethyl (2E)-3-phenyl-2-butenoate #

- 2-Butenoi

- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)

- Ethyl 3-phenyl-2-butenoate

- NSC 20769

- Ethyl 3-Phenylbut-2-enoate

-

- MDL: MFCD00053762

- インチ: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

- InChIKey: BSXHSWOMMFBMLL-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C(C)C1C=CC=CC=1)OCC

計算された属性

- せいみつぶんしりょう: 190.09900

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 212

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 密度みつど: 1.042

- ふってん: 142-144 ºC (p=15 torr)

- フラッシュポイント: >113 ºC

- 屈折率: n20/D 1.546(lit.)

- PSA: 26.30000

- LogP: 2.65300

Ethyl 3-Phenylbut-2-enoate セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S24; S25

Ethyl 3-Phenylbut-2-enoate 税関データ

- 税関コード:2916399090

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

Ethyl 3-Phenylbut-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-250mg |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 250mg |

¥422.00 | 2022-10-10 | |

| Ambeed | A681456-5g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 5g |

$548.0 | 2024-04-16 | |

| Ambeed | A681456-1g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 1g |

$111.0 | 2024-04-16 | |

| TRC | E940195-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 100mg |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-100mg |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥264.00 | 2022-10-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169560-100mg |

Ethyl 3-phenyl-2- butenoate |

945-93-7 | 98% | 100mg |

¥243.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥260.0 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |

Ethyl 3-phenylbut-2-enoate |

945-93-7 | 98% | 1g |

¥1,052.00 | 2022-10-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |

Ethyl 3-Phenylbut-2-enoate |

945-93-7 | 98% | 100mg |

¥293.0 | 2024-07-20 | |

| Aaron | AR00IIZW-1g |

2-Butenoic acid, 3-phenyl-, ethyl ester |

945-93-7 | 98% | 1g |

$78.00 | 2025-02-28 |

Ethyl 3-Phenylbut-2-enoate 合成方法

Synthetic Routes 1

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C

リファレンス

- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887

Synthetic Routes 3

はんのうじょうけん

リファレンス

- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8

Synthetic Routes 4

はんのうじょうけん

1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine

リファレンス

- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3

Synthetic Routes 5

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C

1.3 Solvents: Water ; rt

1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C

1.3 Solvents: Water ; rt

リファレンス

- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux

リファレンス

- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux

1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux

リファレンス

- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325

Synthetic Routes 9

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux

1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux

1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux

リファレンス

- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600

Synthetic Routes 11

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C

1.2 0 °C; 6 - 8 h, rt

1.3 Reagents: Water

1.2 0 °C; 6 - 8 h, rt

1.3 Reagents: Water

リファレンス

- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970

Synthetic Routes 13

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt

リファレンス

- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149

Synthetic Routes 15

はんのうじょうけん

1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt

リファレンス

- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460

Ethyl 3-Phenylbut-2-enoate Raw materials

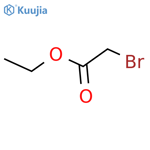

- Ethyl bromoacetate

- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER

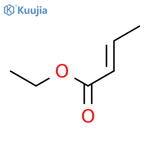

- Crotonic Acid Ethyl Ester

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

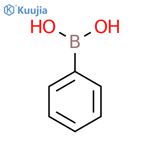

- Phenylboronic acid

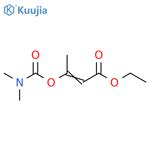

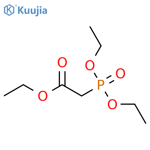

- Triethyl phosphonoacetate

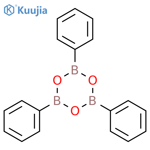

- Boroxin,2,4,6-triphenyl-

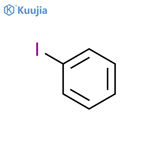

- Iodobenzene

- ethyl but-2-ynoate

- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate

- ethyl 3-hydroxy-3-phenylbutanoate

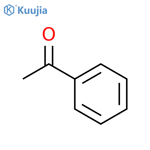

- Acetophenone

Ethyl 3-Phenylbut-2-enoate Preparation Products

Ethyl 3-Phenylbut-2-enoate 関連文献

-

Youran Liu,Fei Chen,Yan-Mei He,Chenghao Li,Qing-Hua Fan Org. Biomol. Chem. 2019 17 5099

-

José I. García,Héctor García-Marín,Elísabet Pires Green Chem. 2014 16 1007

-

Luis Aldea,José M. Fraile,Héctor García-Marín,José I. García,Clara I. Herrerías,José A. Mayoral,Ignacio Pérez Green Chem. 2010 12 435

-

Yong Zhi Jin,Noriyuki Yasuda,Junji Inanaga Green Chem. 2002 4 498

945-93-7 (Ethyl 3-Phenylbut-2-enoate) 関連製品

- 1504-72-9(Ethyl trans-β-Methylcinnamate)

- 2035021-49-7((2E)-N-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-3-(4-methoxyphenyl)prop-2-enamide)

- 303797-45-7((2E)-3-3-({3-(1E)-2-carboxyeth-1-en-1-ylphenyl}sulfamoyl)-4-methoxyphenylprop-2-enoic acid)

- 899758-55-5(4-chloro-N-2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)

- 2364585-13-5(2-Bromo-6-fluoro-3-propoxyphenol)

- 1439896-45-3(1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride)

- 1690075-35-4(3-fluoro-4-(1R)-1-hydroxyethylphenol)

- 728864-97-9(2-(4-Nitrophenyl)-3-piperazin-1-ylmethylimidazo-[1,2-a]pyridine)

- 1155912-23-4(2-Chloro-N-cyclohexylpyridine-3-sulfonamide)

- 1806707-37-8(2-Bromo-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate

清らかである:99%

はかる:5g

価格 ($):493.0